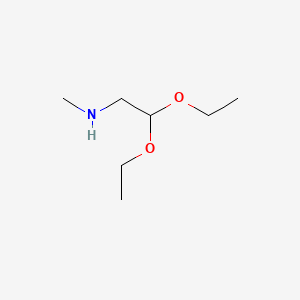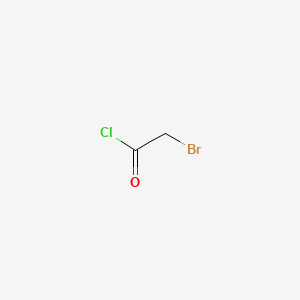
3',4'-Dihydroxypropiophenon
Übersicht
Beschreibung
3',4'-Dihydroxypropiophenone is a compound that is structurally related to various phenolic derivatives, which are often studied for their potential applications in medicinal chemistry and materials science. While the provided papers do not directly discuss 3',4'-Dihydroxypropiophenone, they do provide insights into the synthesis, properties, and applications of structurally related compounds, which can be informative for understanding the broader context of this type of molecule.
Synthesis Analysis
The synthesis of compounds related to 3',4'-Dihydroxypropiophenone often involves catalytic reactions that introduce functional groups or form new carbon-carbon bonds. For example, 3,4-dihydrocoumarin derivatives are synthesized from 3-(2-hydroxyphenyl)cyclobutanones through a rhodium-catalyzed reaction that cleaves carbon-carbon bonds enantioselectively . Similarly, a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation through successive C-C and C-H bond cleavages . These methods demonstrate the versatility of catalytic systems in synthesizing complex phenolic structures.
Molecular Structure Analysis
The molecular structure of compounds similar to 3',4'-Dihydroxypropiophenone can be quite intricate, as evidenced by the crystal and molecular structure analysis of anti-3',4'-difluoro-2-hydroxyiminopropiophenone . This compound's structure was determined using X-ray crystallography, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups and the presence of intermolecular hydrogen bonds. Such detailed structural information is crucial for understanding the reactivity and potential interactions of these molecules.
Chemical Reactions Analysis
The chemical reactivity of phenolic compounds like 3',4'-Dihydroxypropiophenone is often characterized by their ability to undergo various transformations. For instance, the dissociation constants of 3,4-dihydroxyphenylpropionic acid and related compounds were studied, indicating the formation of an intramolecular hydrogen bond during the dissociation of the second phenol group . This type of analysis is essential for predicting the behavior of such compounds in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic derivatives are influenced by their molecular structure and substituents. For example, the synthesis of hexadeuterated diethylstilbestrol shows how isotopic labeling can be used to study the properties of phenolic compounds . Additionally, the synthesis of sterically hindered phenols demonstrates the impact of molecular structure on the yields and selectivity of target products, as well as their potential applications as stabilizers in polymers . These studies highlight the importance of understanding the physical and chemical properties of phenolic compounds for their practical applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“3',4'-Dihydroxypropiophenon” wird als wichtiger Rohstoff in der organischen Synthese verwendet . Es kann zur Synthese einer großen Bandbreite an organischen Verbindungen verwendet werden und trägt zur Entwicklung neuer Moleküle für verschiedene Anwendungen bei.
Pharmazeutika
In der pharmazeutischen Industrie wird “this compound” als Zwischenprodukt bei der Herstellung verschiedener Medikamente verwendet . Seine einzigartige chemische Struktur kann zur Wirksamkeit dieser Medikamente beitragen.
Pflanzenschutzmittel
“this compound” wird auch bei der Herstellung von Pflanzenschutzmitteln eingesetzt . Es kann zur Synthese von Pestiziden, Herbiziden und anderen landwirtschaftlichen Chemikalien verwendet werden.
Farbstoffe
Die Verbindung wird in der Farbstoffindustrie verwendet . Es kann verwendet werden, um Farbstoffe mit bestimmten Eigenschaften zu produzieren, was zur Farbe und Qualität des Endprodukts beiträgt.
Metabolomics
“this compound” wird im Metabolomics verwendet, einem Gebiet, das die chemischen Prozesse untersucht, die Metabolite beinhalten . Es kann verwendet werden, um Stoffwechselwege und Krankheitsprozesse zu verstehen.
Vitamine, Nutrazeutika und Naturprodukte
Diese Verbindung wird bei der Herstellung von Vitaminen, Nutrazeutika und Naturprodukten verwendet . Es kann zum Nährwert und zu den gesundheitlichen Vorteilen dieser Produkte beitragen.
Safety and Hazards
Wirkmechanismus
Target of Action
platyphylla vat. latifolia .
Biochemical Pathways
It is known that 3’,4’-dihydroxypropiophenone exhibits anti-aging activity , suggesting that it may influence pathways related to cellular aging.
Result of Action
It is known that 3’,4’-dihydroxypropiophenone exhibits anti-aging activity , suggesting that it may have beneficial effects on cellular health and longevity.
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWIHBDMOYWCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225510 | |
| Record name | Propiophenone, 3',4'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7451-98-1 | |
| Record name | 3′,4′-Dihydroxypropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7451-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007451981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7451-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propiophenone, 3',4'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDROXYPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE96OIR5U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)


![3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-](/img/structure/B1329609.png)
![3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide](/img/structure/B1329610.png)


